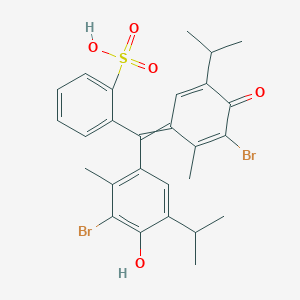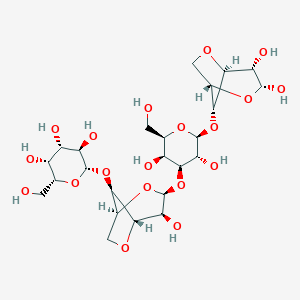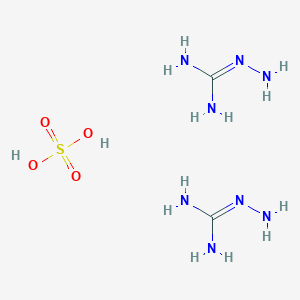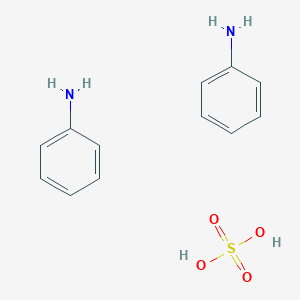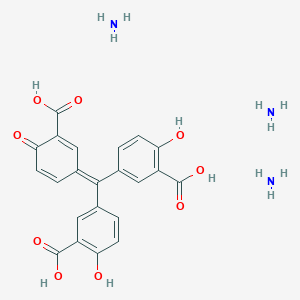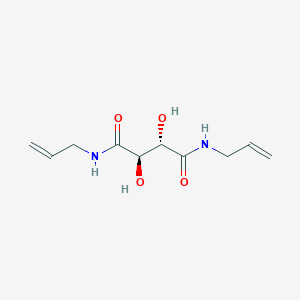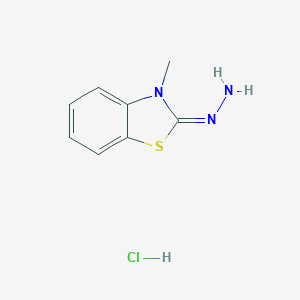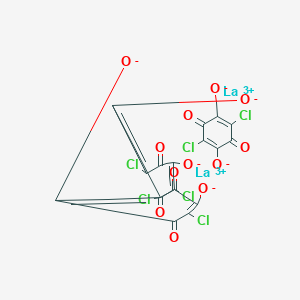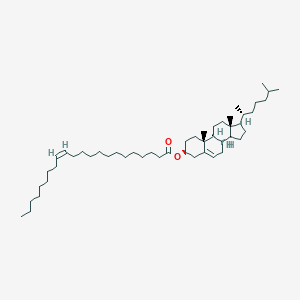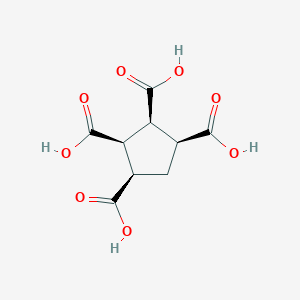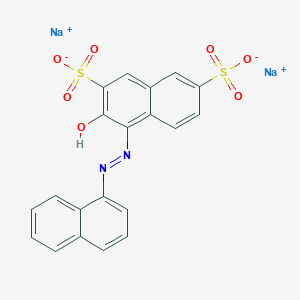
Bordeaux Red
Descripción general
Descripción
Acid Red 17, also known as Acid Red 17, is a useful research compound. Its molecular formula is C20H14N2NaO7S2 and its molecular weight is 481.5 g/mol. The purity is usually 95%.
The exact mass of the compound Acid Red 17 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acid Red 17 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acid Red 17 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Degradación Sonoquímica
El Rojo Ácido 17 se ha utilizado en estudios relacionados con la degradación sonoquímica . Este proceso implica el uso de ultrasonido y catalizadores para descomponer los contaminantes en las aguas residuales. En un estudio, se agregaron partículas de bio-sílice de tamaño nanométrico para mejorar la degradación sonoquímica del Rojo Ácido 17. Los resultados mostraron que la eficiencia de eliminación del tinte aumentó del 25% al 94% en comparación con la sonólisis sola .
Tratamiento de Aguas Residuales
Muchas industrias como la textil, la de la confección y la impresión utilizan tintes orgánicos como el Rojo Ácido 17 para colorear los productos. Esto produce una gran cantidad de aguas residuales coloreadas que generalmente son peligrosas y no son fácilmente biodegradables . El Rojo Ácido 17 se utiliza a menudo en estudios que exploran nuevos métodos para tratar este tipo de aguas residuales.
Procesos de Oxidación Avanzada (POA)
En los últimos años, el ultrasonido se ha utilizado ampliamente como un proceso de oxidación avanzada (POA) para el tratamiento de contaminantes de aguas residuales . El Rojo Ácido 17 se utiliza a menudo en estos estudios como un contaminante de tinte orgánico representativo.
Estudios sobre la Eficiencia de Degradación
Se han realizado investigaciones para comprender cómo las diferentes condiciones afectan la eficiencia de degradación del Rojo Ácido 17 . Por ejemplo, un estudio encontró que la eficiencia de decoloración disminuyó a medida que aumentó la concentración inicial del tinte
Mecanismo De Acción
Target of Action
Bordeaux Red, also known as Acid Red 17, is primarily used as a redox indicator . Its primary targets are the cells in which it is used for cytoplasm staining, such as spleen, testis, and liver slice staining .
Mode of Action
As a redox indicator, this compound interacts with its targets by binding to various components within the cell, thereby staining the cytoplasm . This allows for the visualization of these cells under a microscope, aiding in various types of biological research .
Biochemical Pathways
As a redox indicator, it is likely involved in oxidation-reduction reactions within the cell .
Pharmacokinetics
As a dye used for staining in research settings, it is typically applied directly to the cells or tissues of interest, and its bioavailability in these contexts is high .
Result of Action
The primary result of this compound’s action is the staining of the cytoplasm of cells, which allows for better visualization under a microscope . This can aid in the identification and study of various cellular structures and processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the solution it is in can affect its color and therefore its effectiveness as a stain . Additionally, its stability may be affected by factors such as temperature and light exposure .
Análisis Bioquímico
Biochemical Properties
Bordeaux Red plays a significant role in biochemical reactions as a redox indicator. It interacts with various enzymes, proteins, and other biomolecules, facilitating the visualization of cellular components. The compound’s interaction with enzymes such as peroxidases and oxidases is crucial for its function as a redox indicator. These interactions involve the transfer of electrons, leading to changes in the compound’s color, which can be used to monitor redox reactions in biological systems .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s staining properties allow researchers to visualize cellular structures and study the effects of different treatments on cells. This compound’s impact on cell signaling pathways can lead to changes in gene expression, affecting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific proteins and enzymes, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, affecting cellular processes. This compound’s ability to act as a redox indicator is due to its capacity to undergo reversible oxidation and reduction reactions, which are essential for monitoring redox states in biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when using it in experiments. This compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can be used effectively as a redox indicator and cytoplasmic stain without causing significant adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, including changes in cellular function and metabolism. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function as a redox indicator. The compound’s effects on metabolic flux and metabolite levels can provide insights into cellular metabolism and redox states. This compound’s interactions with enzymes such as peroxidases and oxidases are crucial for its role in monitoring redox reactions in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. This compound’s ability to stain cytoplasmic components is due to its efficient transport and distribution within cells, allowing researchers to visualize cellular structures and study their functions .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that this compound accumulates in the desired cellular locations, allowing researchers to study its effects on cellular structures and functions. The compound’s staining properties are a result of its precise subcellular localization, enabling detailed visualization of cellular components .
Propiedades
Número CAS |
5858-33-3 |
|---|---|
Fórmula molecular |
C20H14N2NaO7S2 |
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
disodium;3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Na/c23-20-18(31(27,28)29)11-13-10-14(30(24,25)26)8-9-16(13)19(20)22-21-17-7-3-5-12-4-1-2-6-15(12)17;/h1-11,23H,(H,24,25,26)(H,27,28,29); |
Clave InChI |
HLHKUXAZADZGCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
5858-33-3 |
Pictogramas |
Irritant |
Sinónimos |
ABB compound acid Bordeaux B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bordeaux Red?
A1: this compound has the molecular formula C20H12N2Na2O7S2 and a molecular weight of 502.4 g/mol.
Q2: What are the spectroscopic characteristics of this compound?
A2: this compound exhibits a maximum absorbance in the visible region at 519 nm. [] This absorbance decreases over time when the dye is subjected to degradation processes. []
Q3: How does the structure of this compound relate to its color?
A3: this compound is classified as a monoazo dye, meaning it contains a single azo group (-N=N-) which acts as a chromophore, responsible for its color. [] The specific shade of red is influenced by the substituents attached to the aromatic rings flanking the azo group.
Q4: How does the presence of electrolytes affect this compound in aqueous solutions?
A4: Studies have shown that adding counter-ions like Na+ to aqueous solutions of this compound influences its aggregation behavior. [] The observed hypochromic effect with increasing salt concentration suggests that the counter-ions disrupt water structure and reduce electrostatic repulsion between dye anions. This, in turn, promotes the aggregation of this compound molecules. []
Q5: Does this compound exhibit metachromasy?
A5: While some components of commercial this compound samples have shown metachromatic responses with certain chromotropes like hexammine cobaltic chloride, the unfractionated dye itself does not typically exhibit metachromasy. []
Q6: How is this compound typically degraded in industrial wastewater?
A6: Several methods have been explored for the degradation of this compound in wastewater, including:
- Photocatalytic Degradation: this compound can be degraded using photocatalysis, often employing titanium dioxide (TiO2) as a photocatalyst under UV or visible light irradiation. [, , ] This method often utilizes electron acceptors like hydrogen peroxide (H2O2) or potassium bromate (KBrO3) to enhance the degradation process. []
- Sonophotocatalytic Degradation: Combining ultrasound with photocatalysis has been shown to be effective in degrading this compound. Using silver-impregnated zinc oxide (Ag/ZnO) as a catalyst, this method achieved high degradation rates under visible light. []
- Advanced Oxidation Processes (AOPs): AOPs like UV/H2O2 have been investigated for the removal of this compound from wastewater. [] The efficiency of these processes depends on factors like reactor configuration, flow rate, and the presence of other contaminants. []
- Heterogeneous Fenton-like Degradation: This method utilizes iron-impregnated nanoporous clinoptilolite (Fe-NP-Clin) as a catalyst in the presence of H2O2. [] The efficiency of this process depends on factors such as pH, H2O2 dosage, catalyst loading, and dye concentration. []
Q7: How does the degradation rate of this compound compare to other dyes in mixtures?
A7: The degradation rate of this compound in mixtures can vary depending on the other dyes present and the degradation method used. Studies using immobilized TiO2 photocatalysis with H2O2 have shown that this compound degrades faster than Acid Orange 52 and Acid Yellow 36 but slower than Acid Blue 45. []
Q8: How does the presence of inorganic anions affect the degradation of this compound?
A8: The presence of certain inorganic anions can influence the degradation rate of this compound. For instance, nitrate (NO3-) and sulfate (SO42-) ions have been shown to enhance the removal of this compound in the presence of immobilized TiO2 nanoparticles under UV-C irradiation. [] Conversely, chloride (Cl-) ions exhibited an inhibitory effect on the degradation process. []
Q9: What analytical techniques are commonly employed to study this compound?
A9: Various analytical techniques are used to characterize and quantify this compound, including:
- Spectrophotometry: This technique is widely used to monitor the degradation of this compound by measuring the decrease in absorbance at its characteristic wavelength. [, , , ]
- UV-Vis Spectroscopy: This method is employed to monitor the change in concentration of this compound during photocatalytic degradation by measuring the absorbance of the solution at specific wavelengths. []
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry, is used to separate, identify, and quantify this compound and its degradation products in complex matrices. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for identifying and quantifying volatile compounds that might be present in this compound samples or generated during its degradation. [, , ]
Q10: What are the limitations of spectrophotometry in analyzing this compound degradation?
A10: While spectrophotometry is a valuable tool for monitoring color removal, it cannot differentiate between adsorbed and degraded dye molecules. [] Therefore, it is essential to use complementary analytical techniques to confirm the complete mineralization of the dye during degradation studies.
Q11: What are the potential toxicological concerns associated with this compound?
A11: this compound has raised concerns regarding its potential toxicity. Studies have shown cytotoxic effects on Allium cepa L. root meristematic cells, indicating potential risks to plant life. [] While research on human health effects is limited, its use in food products is restricted in many countries due to potential health concerns.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



